molecular formula C21H18FN5OS B2418617 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 872861-89-7

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2418617
CAS No.: 872861-89-7
M. Wt: 407.47
InChI Key: VBSUBYXWODWZGF-UHFFFAOYSA-N
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Description

2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized in medicinal chemistry for its similarity to purine bases, facilitating interaction with enzymatic targets . This compound is designed for biochemical research, particularly in the field of oncology. Its structure incorporates key pharmacophoric elements found in Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs), including a flat heteroaromatic system to occupy the adenine binding pocket and a hydrophobic acetamide tail . Researchers value this compound for its potential mechanism of action as an ATP-competitive inhibitor. By targeting the ATP-binding site of kinases like EGFR, it may inhibit abnormal signaling pathways that drive uncontrolled cellular proliferation and survival in cancers . The specific substitutions on the core scaffold—a 2,4-dimethylphenyl group at the 1-position and a 2-fluorophenylacetamide group linked via a sulfanyl bridge—are rational modifications aimed at optimizing binding affinity and selectivity against specific kinase isoforms, including mutant forms associated with drug resistance . This reagent is intended for in vitro studies to investigate kinase inhibition, apoptotic induction, and cell cycle arrest mechanisms. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-13-7-8-18(14(2)9-13)27-20-15(10-25-27)21(24-12-23-20)29-11-19(28)26-17-6-4-3-5-16(17)22/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSUBYXWODWZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a potent inhibitor with potential therapeutic applications .

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C26H25N7O3
  • Molecular Weight : 483.532 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its role in inhibiting various kinases involved in cell cycle regulation. The presence of a sulfanyl group and a fluorophenyl moiety enhances its potential for biological activity.

Target Enzymes

Research indicates that compounds with similar structures often target cyclin-dependent kinases (CDKs) , particularly CDK2 . The inhibition of CDK2 can disrupt the cell cycle, leading to apoptosis in cancer cells.

Mode of Action

The mechanism typically involves binding to the active site of CDK2, thereby preventing substrate phosphorylation necessary for cell cycle progression. This inhibition can lead to significant cytotoxic effects in various cancer cell lines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (μM)Reference
HepG274.2
MDA-MB-23127.1
Other Cancer LinesVaries

These findings suggest that the compound exhibits potent cytotoxicity, particularly against breast cancer (MDA-MB-231) cells.

Case Studies

  • Inhibition of CDK2 : A study demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited CDK2 activity, resulting in reduced proliferation of cancer cells.
  • Selectivity in Cancer Types : The compound showed varying degrees of selectivity against different cancer types, indicating potential for targeted therapy.

In Vitro Studies

In vitro assays have confirmed the compound's ability to induce apoptosis in cancer cells through multiple pathways:

  • Cell Cycle Arrest : The compound causes G1/S phase arrest by inhibiting CDK2.
  • Apoptotic Pathways : Increases in pro-apoptotic markers and decreases in anti-apoptotic proteins were observed.

Comparative Analysis

Compared to established chemotherapeutics like sorafenib, this compound exhibited lower IC50 values against certain cancer lines, suggesting enhanced efficacy.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves coupling pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides under reflux conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Optimal yields are achieved at 80–100°C to balance reaction rate and byproduct formation.
  • Substituent positioning : Electron-donating groups (e.g., 2,4-dimethylphenyl) on the pyrazole ring stabilize intermediates, improving regioselectivity .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves sulfanyl-acetamide byproducts.

Reference Table:

ParameterCondition/EffectSource
SolventDMF > THF due to better solubility of intermediates
Temperature80–100°C avoids decomposition of sulfanyl intermediates
Substituents2,4-Dimethylphenyl enhances regioselectivity by steric and electronic effects

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., sulfanyl linkage at pyrimidin-4-yl, fluorophenyl acetamide).
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak at m/z corresponding to C21_{21}H19_{19}FN4_4OS2_2).
  • X-ray crystallography : Resolves crystal packing and confirms the sulfanyl bridge geometry (e.g., dihedral angles between pyrazole and pyrimidine rings) .

Note: Discrepancies in 1^1H NMR splitting patterns may arise from rotational isomerism of the acetamide group; variable-temperature NMR can resolve this .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Kinase inhibition assays : Screen against pyrazolo[3,4-d]pyrimidine targets (e.g., JAK2, BTK) using fluorescence polarization.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC-UV to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core modifications : Introduce substituents at the pyrimidine C2 position (e.g., methyl, halogen) to modulate kinase binding affinity.
  • Acetamide variations : Replace 2-fluorophenyl with substituted aryl groups (e.g., 3-Cl, 4-OCH3_3) to enhance metabolic stability.
  • Sulfanyl linker alternatives : Test thioether vs. sulfone bridges for improved pharmacokinetics .

Reference Table (SAR Design):

Modification SiteStrategyBiological ImpactSource
Pyrimidine C2Methyl → Br (halogen bonding)Increased JAK2 inhibition (IC50_{50} ↓)
Acetamide aryl group2-F → 4-CF3_3 (electron-withdrawing)Enhanced metabolic stability

Q. What computational methods are effective for predicting reaction pathways and designing derivatives?

Methodological Answer:

  • Quantum mechanical (QM) calculations : Use DFT (B3LYP/6-31G*) to model sulfanyl bridge formation and transition states.
  • Molecular docking : AutoDock Vina predicts binding modes to kinase ATP pockets (e.g., prioritize derivatives with ΔG < -9 kcal/mol).
  • Machine learning : Train models on PubChem bioassay data (AID 1234) to predict cytotoxicity .

Note: Validate computational predictions with parallel synthesis (e.g., 10 derivatives per iteration) to refine models .

Q. How can contradictions in biological data (e.g., varying IC50_{50}50​ across assays) be resolved?

Methodological Answer:

  • Assay standardization : Control variables (e.g., ATP concentration in kinase assays, cell passage number).
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Case Study: Discrepant IC50_{50} values in BTK inhibition (cell-free vs. cellular assays) may reflect off-target effects; use siRNA knockdown to isolate target-specific activity .

Q. What advanced techniques are used to study its metabolic stability and degradation pathways?

Methodological Answer:

  • LC-MS/MS metabolomics : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., hydroxylation at methylphenyl groups).
  • Isotope labeling : 19^{19}F-NMR tracks acetamide dealkylation in real-time.
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How can reaction scalability and green chemistry principles be integrated into synthesis?

Methodological Answer:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalysis : Employ Cu(I)-thiophene carboxylate to reduce reaction time (from 24h to 8h).
  • Flow chemistry : Continuous processing minimizes waste and improves heat management .

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